3-(Dimethylamino)-1H-isoindol-1-one
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Overview
Description
3-(Dimethylamino)-1H-isoindol-1-one is an organic compound that features a dimethylamino group attached to an isoindolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1H-isoindol-1-one typically involves the reaction of dimethylamine with isoindolone derivatives. One common method includes the reaction of isoindolone with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of dimethylformamide dimethyl acetal as a reagent to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-(Dimethylamino)-1H-isoindol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Dimethylamino)-1H-isoindol-1-one is unique due to its isoindolone core structure combined with a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
89130-76-7 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(dimethylamino)isoindol-1-one |
InChI |
InChI=1S/C10H10N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6H,1-2H3 |
InChI Key |
DHJDMJRVBSURHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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